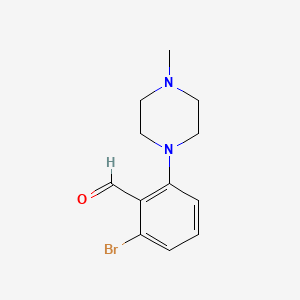

2-Bromo-6-(4-methylpiperazino)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-6-(4-methylpiperazino)benzaldehyde” is a chemical compound with the molecular formula C12H15BrN2O . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the annulation of arynes, generated in situ from 2-(trimethylsilyl)aryl triflates, with 2-bromobenzaldehyde in the presence of a palladium (0) catalyst .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H15BrN2O . More detailed structural information can be found in various chemical databases .Chemical Reactions Analysis

“this compound” is involved in several chemical reactions. For instance, it is used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .Physical and Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a boiling point of 230°C and a melting point of 16°C . The compound has a density of 1.60 g/mL at 25°C .科学的研究の応用

Photolabile Protecting Group for Aldehydes and Ketones

One application of related compounds involves using 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This method demonstrated the release of various compounds including benzaldehyde and piperonal through single- and two-photon-induced processes (Lu et al., 2003).

Synthesis and Structural Investigation

The compound (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), a novel hydrazone Schiff base, was synthesized using 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde. This compound's structure was analyzed using X-ray crystallography, vibrational spectroscopy, and DFT calculations, revealing a stable structure with various intermolecular interactions (Arunagiri et al., 2018).

Antimicrobial Activity of Quinazolinones

The synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its subsequent reactions, including with benzaldehyde, led to the creation of N,N – arylidene derivatives. These derivatives exhibited antimicrobial activity, demonstrating the potential of bromobenzaldehyde compounds in developing new antimicrobial agents (Patel et al., 2006).

Synthesis of Substituted 2-Bromobenzaldehydes

A study on the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involved a three-step sequence with a key step of palladium-catalyzed ortho-bromination. This method yielded good overall yields and highlights the versatility of bromobenzaldehyde derivatives in organic synthesis (Dubost et al., 2011).

Safety and Hazards

特性

IUPAC Name |

2-bromo-6-(4-methylpiperazin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXRXIOFWRSMCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743054 |

Source

|

| Record name | 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-64-4 |

Source

|

| Record name | 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)